molecular formula C26H20Cl2FN3O B11656874 [2-(3,4-Dichlorophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

[2-(3,4-Dichlorophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11656874
M. Wt: 480.4 g/mol
InChI Key: ZKOQVYUKIUWJCB-UHFFFAOYSA-N
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Description

2-(3,4-DICHLOROPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DICHLOROPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline, 4-fluorobenzoyl chloride, and quinoline derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of catalysts or reagents such as acids, bases, or transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DICHLOROPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized quinoline derivatives.

Biology

In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents.

Medicine

Medicinally, quinoline derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, these compounds may be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE involves interactions with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core structure.

    Quinacrine: Another antimalarial with a similar quinoline structure.

    Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline core.

Uniqueness

2-(3,4-DICHLOROPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and fluorophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C26H20Cl2FN3O

Molecular Weight

480.4 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)quinolin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H20Cl2FN3O/c27-22-10-5-17(15-23(22)28)25-16-21(20-3-1-2-4-24(20)30-25)26(33)32-13-11-31(12-14-32)19-8-6-18(29)7-9-19/h1-10,15-16H,11-14H2

InChI Key

ZKOQVYUKIUWJCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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